molecular formula C18H17BrN2OS B2917679 3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-61-1

3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2917679
CAS RN: 1019149-61-1
M. Wt: 389.31
InChI Key: BWLLNOCRYDUNKT-UHFFFAOYSA-N
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Description

3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H17BrN2OS and its molecular weight is 389.31. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography Research

The crystal structure of this compound has been determined using single-crystal X-ray diffraction . This technique is crucial for identifying conformational characteristics and understanding the 3D arrangement of atoms within the molecule. Such information is vital for designing drugs and materials with specific properties.

Anti-Inflammatory Activity

Compounds with similar structures have been studied for their anti-inflammatory activity . The presence of the benzyl and bromo groups may influence the biological activity, making it a candidate for developing new anti-inflammatory agents.

Pharmacological Scaffold

The benzothiadiazine dioxide scaffold, which is structurally related to the compound , exhibits a range of pharmacological activities . These include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and modulation of ion channels and receptors.

Enzyme Inhibition

Derivatives of similar heterocyclic compounds have been explored as inhibitors for various enzymes . This compound could potentially be modified to target specific enzymes involved in disease processes.

Chemical Synthesis Intermediate

Compounds with similar bromo and methyl groups have been used as intermediates in the synthesis of more complex molecules . This compound could serve as a building block for synthesizing a variety of organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

10-benzyl-4-bromo-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-18-10-15(14-9-13(19)7-8-16(14)22-18)20-17(23)21(18)11-12-5-3-2-4-6-12/h2-9,15H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLLNOCRYDUNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=S)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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